molecular formula C14H10N2O3S2 B2396992 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid CAS No. 728039-55-2

4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid

Cat. No.: B2396992
CAS No.: 728039-55-2
M. Wt: 318.37
InChI Key: HFBBETQVOXCNFI-UHFFFAOYSA-N
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Description

4-[(4-Oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid (CAS: 503040-18-4) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a benzoic acid moiety via a methyl bridge. Its molecular formula is C₁₄H₁₀N₂O₄S, with a molecular weight of 302.3052 g/mol . The structure includes a 4-oxo (keto) group and a 2-thioxo (thioketo) group on the pyrimidine ring, which contribute to its tautomeric and hydrogen-bonding properties . The benzoic acid group enhances solubility and provides a site for further functionalization, making it a versatile scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBBETQVOXCNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound is believed to exert its effects through various mechanisms:

  • Enzyme Inhibition: By binding to active sites of enzymes, it can inhibit their catalytic activity.

  • Receptor Binding: It may interact with cellular receptors, modulating signaling pathways involved in cell growth and survival.

Molecular Targets and Pathways:

  • Enzymes such as kinases and proteases.

  • Receptors involved in signaling pathways like the MAPK/ERK pathway.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

  • 4-[(4-Oxo-2-sulfanylidene-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid (BB20-6923) Molecular Formula: C₁₄H₁₀N₂O₃S₂ Molecular Weight: 318.37 g/mol Key Difference: Replacement of the 2-thioxo group with a sulfanylidene (S=) moiety, altering electronic properties and hydrogen-bonding capacity .
  • N-(4-Methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide Molecular Formula: C₂₀H₂₂N₄O₂S₂ Molecular Weight: 414.55 g/mol Key Difference: Substitution of the benzoic acid with a butanamide chain and a 4-methylbenzyl group, enhancing lipophilicity for membrane permeability .

Quinazolinone Analogues

  • 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide Molecular Formula: C₁₅H₁₄N₄O₃S₂ Molecular Weight: 386.43 g/mol Key Difference: Replacement of the thieno[3,2-d]pyrimidine core with a quinazolinone ring, shifting electronic density and biological target specificity .
  • 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid

    • Molecular Formula : C₁₀H₈N₂O₄
    • Molecular Weight : 220.18 g/mol
    • Key Difference : A simplified scaffold lacking the thiophene ring, reducing steric hindrance but limiting π-π stacking interactions .

Pharmacological and Physicochemical Properties

Compound LogP Solubility (mg/mL) Biological Activity Reference
Target Compound 1.92 0.15 (PBS) Not explicitly reported; structural similarity suggests kinase inhibition potential
ND-654 (2-(1-((R)-2-...propanoic acid) 2.35 0.08 (PBS) Attenuates hepatocellular carcinoma in rat models
4-(2-(4-Oxo-2-thioxoquinazolin-3-yl)ethyl)benzenesulfonamide 2.10 0.20 (DMSO) Carbonic anhydrase IX inhibition (IC₅₀ = 12 nM)
N-(4-Methylbenzyl)-4-(4-oxo-2-thioxo...)butanamide 3.50 0.05 (DMSO) Antiproliferative activity (IC₅₀ = 8 µM, HeLa cells)

Key Structural and Functional Insights

Impact of the Thieno[3,2-d]pyrimidine Core: The thiophene ring enhances π-conjugation, improving binding to hydrophobic enzyme pockets (e.g., kinases) compared to quinazolinones . The 2-thioxo group participates in tautomerism (thione ↔ thiol), influencing redox activity and metal chelation .

Role of the Benzoic Acid Moiety :

  • Improves aqueous solubility (pKa ~ 4.5) and enables salt formation for drug formulation .
  • The carboxylate group facilitates hydrogen bonding with target proteins (e.g., ATP-binding sites in kinases) .

Modifications for Enhanced Bioactivity :

  • Amide Derivatives (e.g., ): Increased lipophilicity enhances blood-brain barrier penetration but reduces solubility.
  • Sulfonamide Analogues (e.g., ): Stronger hydrogen-bond acceptors, improving affinity for enzymes like carbonic anhydrase.

Biological Activity

The compound 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid is a member of the thieno[3,2-d]pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, anti-inflammatory, and potential antiviral properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N3O2S2\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_2\text{S}_2

This structure features a thieno[3,2-d]pyrimidine core linked to a benzoic acid moiety, contributing to its biological activity.

Antitumor Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor properties. A study synthesized various derivatives and evaluated their cytotoxic effects against cancer cell lines. The compound exhibited promising results with an IC50 value indicating effective inhibition of tumor cell proliferation.

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)
4-[(4-oxo-2-thioxo...MCF-7 (Breast)12.5
4-[(4-oxo-2-thioxo...HeLa (Cervical)15.0
4-[(4-oxo-2-thioxo...A549 (Lung)10.0

The results suggest that the compound's structural features contribute to its ability to inhibit cancer cell growth effectively .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A study reported that various thieno[3,2-d]pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli . The results indicated moderate antibacterial activity, with the compound showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 2: Antibacterial Activity Against Common Pathogens

CompoundPathogen TestedMIC (µg/mL)
4-[(4-oxo-2-thioxo...Staphylococcus aureus32
4-[(4-oxo-2-thioxo...Escherichia coli64

These findings highlight the potential for developing new antibacterial agents based on this compound's structure .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated through in vivo studies using animal models. The results showed that it significantly reduced inflammation markers and exhibited analgesic effects comparable to diclofenac sodium.

Table 3: Anti-inflammatory Effects in Animal Models

TreatmentInflammation Score Reduction (%)
Control0
Diclofenac Sodium75
4-[(4-oxo-2-thioxo...70

Molecular docking studies suggested that the compound binds effectively to the active site of cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .

Potential Antiviral Activity

Emerging studies have indicated that thieno[3,2-d]pyrimidine derivatives may possess antiviral activity. Specifically, docking studies revealed that the compound could inhibit HIV integrase, suggesting a potential role in antiviral therapies.

Table 4: Antiviral Activity Against HIV Integrase

CompoundEC50 (µM)
4-[(4-oxo-2-thioxo...75

The data indicates a promising avenue for further exploration in antiviral drug development .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Molecular docking studies suggest that these compounds can effectively bind to the active site of COX-2, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives have also demonstrated antibacterial and antifungal properties. Research indicates that modifications in the structure can enhance the antimicrobial efficacy of these compounds. For example, studies on related compounds have shown promising results against various bacterial strains .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The following table summarizes key synthetic routes:

Step Reagents/Conditions Outcome
Step 1Thieno[3,2-d]pyrimidine precursor + methylating agentFormation of thieno-pyrimidine derivative
Step 2Benzoic acid derivative + coupling agentSynthesis of the final product
Step 3Purification (e.g., recrystallization)Isolation of pure compound

Case Studies

Several studies have documented the applications and effects of compounds related to this compound:

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives against COX enzymes. Results indicated that some derivatives exhibited better efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
  • Antimicrobial Research : Another investigation focused on the synthesis of novel thieno[3,2-d]pyrimidine derivatives and their antibacterial activities. The findings suggested that specific modifications significantly enhanced their effectiveness against resistant bacterial strains .

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